Cas no 1935125-43-1 (4,4,4-trifluoro-3-phenylbutan-2-ol)

4,4,4-trifluoro-3-phenylbutan-2-ol 化学的及び物理的性質
名前と識別子
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- 4,4,4-trifluoro-3-phenylbutan-2-ol
- 3-phenyl-4,4,4-trifluoro-2-butanol
- Benzeneethanol, α-methyl-β-(trifluoromethyl)-
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- MDL: MFCD28365300
- インチ: 1S/C10H11F3O/c1-7(14)9(10(11,12)13)8-5-3-2-4-6-8/h2-7,9,14H,1H3
- InChIKey: YLPYNAWFVADPRS-UHFFFAOYSA-N
- SMILES: FC(C(C1C=CC=CC=1)C(C)O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 173
- トポロジー分子極性表面積: 20.2
- XLogP3: 2.8
4,4,4-trifluoro-3-phenylbutan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-320835-0.25g |
4,4,4-trifluoro-3-phenylbutan-2-ol |
1935125-43-1 | 0.25g |
$1551.0 | 2023-09-04 | ||
Enamine | EN300-320835-2.5g |
4,4,4-trifluoro-3-phenylbutan-2-ol |
1935125-43-1 | 2.5g |
$3304.0 | 2023-09-04 | ||
Enamine | EN300-320835-5.0g |
4,4,4-trifluoro-3-phenylbutan-2-ol |
1935125-43-1 | 5.0g |
$4890.0 | 2023-02-24 | ||
Enamine | EN300-320835-0.1g |
4,4,4-trifluoro-3-phenylbutan-2-ol |
1935125-43-1 | 0.1g |
$1484.0 | 2023-09-04 | ||
Enamine | EN300-320835-10g |
4,4,4-trifluoro-3-phenylbutan-2-ol |
1935125-43-1 | 10g |
$7250.0 | 2023-09-04 | ||
Enamine | EN300-320835-5g |
4,4,4-trifluoro-3-phenylbutan-2-ol |
1935125-43-1 | 5g |
$4890.0 | 2023-09-04 | ||
Enamine | EN300-320835-10.0g |
4,4,4-trifluoro-3-phenylbutan-2-ol |
1935125-43-1 | 10.0g |
$7250.0 | 2023-02-24 | ||
Enamine | EN300-320835-0.5g |
4,4,4-trifluoro-3-phenylbutan-2-ol |
1935125-43-1 | 0.5g |
$1619.0 | 2023-09-04 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01044123-1g |
4,4,4-Trifluoro-3-phenylbutan-2-ol |
1935125-43-1 | 95% | 1g |
¥8323.0 | 2023-03-12 | |
Enamine | EN300-320835-0.05g |
4,4,4-trifluoro-3-phenylbutan-2-ol |
1935125-43-1 | 0.05g |
$1417.0 | 2023-09-04 |
4,4,4-trifluoro-3-phenylbutan-2-ol 関連文献
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
-
Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Sho Makino,Yuto Shinohara,Takayuki Ban,Wataru Shimizu,Keita Takahashi,Nobuyuki Imanishi,Wataru Sugimoto RSC Adv., 2012,2, 12144-12147
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
4,4,4-trifluoro-3-phenylbutan-2-olに関する追加情報
Comprehensive Overview of 4,4,4-Trifluoro-3-phenylbutan-2-ol (CAS No. 1935125-43-1)
4,4,4-Trifluoro-3-phenylbutan-2-ol (CAS No. 1935125-43-1) is a fluorinated organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The presence of a trifluoromethyl group and a phenyl ring in its molecular framework makes it a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, where fluorinated compounds are known to enhance metabolic stability and bioavailability.
In recent years, the demand for fluorinated building blocks like 4,4,4-trifluoro-3-phenylbutan-2-ol has surged, driven by the growing focus on precision medicine and sustainable chemistry. A common query among scientists is: "How does the trifluoromethyl group influence the reactivity of this compound?" Studies suggest that the electron-withdrawing nature of the CF3 group can significantly alter the compound’s electronic properties, making it a valuable tool for modulating drug-receptor interactions.
Another hot topic in the field is the compound’s role in asymmetric synthesis. The chiral center at the 2-position of 4,4,4-trifluoro-3-phenylbutan-2-ol allows for the creation of enantiomerically pure derivatives, which are critical for developing therapeutics with reduced side effects. This aligns with the broader industry trend toward green chemistry and stereoselective catalysis, as highlighted by frequent searches for "chiral fluorinated alcohols in synthesis."
From a technical perspective, the compound���s physical and chemical properties are often discussed. For instance, its boiling point, solubility, and stability under various conditions are key parameters for industrial applications. Analytical techniques such as NMR spectroscopy and mass spectrometry are routinely employed to characterize its purity and structure, addressing common questions like "How to confirm the identity of CAS 1935125-43-1?"
In the context of material science, 4,4,4-trifluoro-3-phenylbutan-2-ol has been explored as a precursor for advanced polymers and coatings. Its ability to impart hydrophobicity and chemical resistance makes it attractive for high-performance materials. This ties into the rising interest in fluoropolymer innovations, a topic frequently searched in academic and industrial forums.
To summarize, 4,4,4-trifluoro-3-phenylbutan-2-ol (CAS No. 1935125-43-1) is a multifaceted compound with broad applicability across pharmaceuticals, agrochemicals, and materials science. Its unique fluorine-based chemistry and stereochemical features position it as a critical asset in modern synthetic strategies, answering the growing demand for sustainable and highly functionalized chemical entities.
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